3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
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Overview
Description
3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methanesulfonyl group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Step 1: Preparation of 4-fluorobenzaldehyde and 4-(methanesulfonyl)acetophenone.
Step 2: Mixing the two compounds in an ethanol solution.
Step 3: Adding a base to the mixture and stirring at room temperature or slightly elevated temperatures.
Step 4: Isolating the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.
Substitution: The fluorine atom and the methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or epoxides.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Used as a starting material for the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine
- Explored as a lead compound for the development of new pharmaceuticals.
Industry
- Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the methanesulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
- 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
- 3-(4-Methylphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one may confer unique properties such as increased metabolic stability and enhanced biological activity compared to its analogs.
Properties
CAS No. |
819792-59-1 |
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Molecular Formula |
C16H13FO3S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13FO3S/c1-21(19,20)15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
InChI Key |
WVUBWAMFOPCXMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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